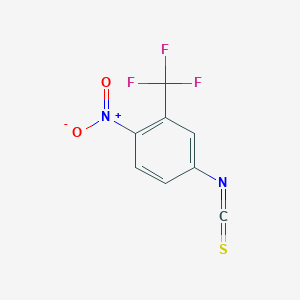
4-Nitro-3-(trifluoromethyl)phenyl isothiocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Nitro-3-(trifluoromethyl)phenyl isothiocyanate is an organic compound with the molecular formula C8H3F3N2O2S and a molecular weight of 248.18 g/mol This compound is characterized by the presence of a nitro group (-NO2), a trifluoromethyl group (-CF3), and an isothiocyanate group (-NCS) attached to a benzene ring
Métodos De Preparación
The synthesis of 4-Nitro-3-(trifluoromethyl)phenyl isothiocyanate typically involves the reaction of 4-nitro-3-(trifluoromethyl)aniline with thiophosgene (CSCl2) under controlled conditions. The reaction proceeds as follows:
Starting Material: 4-nitro-3-(trifluoromethyl)aniline.
Reagent: Thiophosgene (CSCl2).
Reaction Conditions: The reaction is usually carried out in an inert solvent such as dichloromethane (CH2Cl2) at low temperatures to control the exothermic nature of the reaction.
Análisis De Reacciones Químicas
4-Nitro-3-(trifluoromethyl)phenyl isothiocyanate undergoes several types of chemical reactions, including:
-
Substitution Reactions: : It can react with primary amines to form thiourea derivatives. For example: [ \text{R-NH}_2 + \text{this compound} \rightarrow \text{R-NHC(=S)N(4-Nitro-3-(trifluoromethyl)phenyl)} ] where R represents the side chain of an amino acid in a protein or peptide.
-
Addition Reactions: : It can participate in addition reactions with nucleophiles due to the electrophilic nature of the isothiocyanate group.
Common reagents used in these reactions include primary amines, alcohols, and thiols. The major products formed are typically thiourea derivatives, which are valuable intermediates in organic synthesis.
Aplicaciones Científicas De Investigación
4-Nitro-3-(trifluoromethyl)phenyl isothiocyanate is used in various scientific research applications, including:
Proteomics Research: It is used as a biochemical reagent for labeling and modifying proteins.
Synthesis of Complex Molecules: It serves as a building block in the synthesis of more complex organic molecules, such as photoinduced electron transfer (PET) sensors.
Medicinal Chemistry: It is explored for its potential use in the development of new pharmaceuticals due to its unique functional groups.
Mecanismo De Acción
The mechanism of action of 4-Nitro-3-(trifluoromethyl)phenyl isothiocyanate involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites in biomolecules, such as the amino groups in proteins. This covalent modification can alter the function or activity of the target biomolecule, making it useful in biochemical research .
Comparación Con Compuestos Similares
4-Nitro-3-(trifluoromethyl)phenyl isothiocyanate can be compared with other similar compounds, such as:
4-(Trifluoromethyl)phenyl isothiocyanate: This compound lacks the nitro group but retains the trifluoromethyl and isothiocyanate groups.
3-(Trifluoromethyl)phenyl isocyanate: This compound has an isocyanate group instead of an isothiocyanate group, leading to different reactivity and applications.
The presence of the nitro group in this compound makes it more reactive and versatile in certain chemical reactions compared to its analogs.
Propiedades
IUPAC Name |
4-isothiocyanato-1-nitro-2-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F3N2O2S/c9-8(10,11)6-3-5(12-4-16)1-2-7(6)13(14)15/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOYAODGOWYSYFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=C=S)C(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
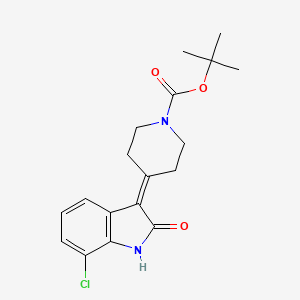
![methyl 4-[({5-[2-(N-methylmethanesulfonamido)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)methyl]benzoate](/img/structure/B2727701.png)

![1-(2-Methoxy-4-nitrophenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea](/img/structure/B2727705.png)
![N-[2-(4-bromophenoxy)ethyl]-2-chloro-N-methylacetamide](/img/structure/B2727710.png)
![2-(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)-N-cyclopentylacetamide](/img/structure/B2727711.png)
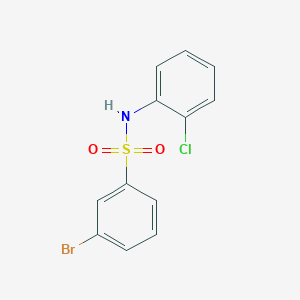
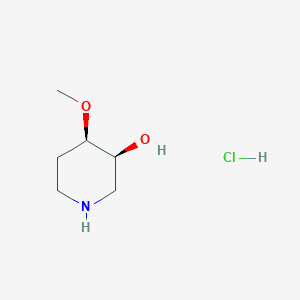
![N-[(1-cyclopentylpiperidin-4-yl)methyl]-N'-(2-methoxy-5-methylphenyl)ethanediamide](/img/structure/B2727716.png)
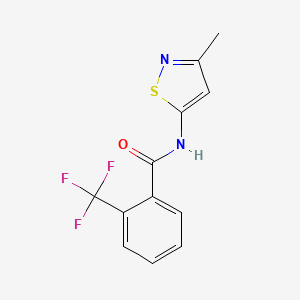
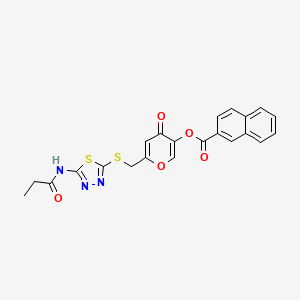
![N-(5-CHLORO-2-METHOXYPHENYL)-5-METHYL-1-[3-(METHYLSULFANYL)PHENYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE](/img/structure/B2727721.png)
